Furo[3,2-b]pyridine-5-carboxaldehyde: A Technical Guide for Advanced Chemical Synthesis
Furo[3,2-b]pyridine-5-carboxaldehyde: A Technical Guide for Advanced Chemical Synthesis
Introduction: The Strategic Value of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, make it an attractive pharmacophore for the development of potent and selective inhibitors of various biological targets.[1][2] This guide focuses on Furo[3,2-b]pyridine-5-carboxaldehyde, a key synthetic intermediate that serves as a versatile building block for the creation of diverse molecular libraries. The aldehyde functionality at the 5-position is a highly reactive handle, enabling a wide array of chemical transformations crucial for drug discovery and development.[1]
This document provides an in-depth exploration of the chemical properties, synthesis, and reactivity of Furo[3,2-b]pyridine-5-carboxaldehyde, offering field-proven insights and detailed experimental considerations for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's fundamental properties is critical for its effective application in synthesis and biological screening.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 193750-91-3 | [1] |
| Molecular Formula | C₈H₅NO₂ | [3] |
| Molecular Weight | 147.13 g/mol | [1][3] |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | [3] |
| Predicted logP | 1.6403 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and pyridine rings, as well as a characteristic downfield singlet for the aldehydic proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms, with the carbonyl carbon of the aldehyde appearing at a significantly downfield chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong characteristic absorption band for the C=O stretch of the aldehyde, typically in the region of 1680-1710 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 147.13).[3]
Synthesis of the Furo[3,2-b]pyridine Core and Introduction of the 5-Carboxaldehyde
The construction of the Furo[3,2-b]pyridine-5-carboxaldehyde requires a multi-step synthetic approach, focusing first on the assembly of the core heterocyclic system, followed by the introduction of the aldehyde functionality.
Workflow for Furo[3,2-b]pyridine Core Synthesis
Caption: Synthetic workflow for Furo[3,2-b]pyridine-5-carboxaldehyde.
Experimental Protocol: Synthesis of the Furo[3,2-b]pyridine Core via Sonogashira Coupling
Note: This is a representative protocol for the synthesis of the core structure. Specific conditions for obtaining the 5-carboxaldehyde derivative may require further optimization.
-
Reaction Setup: To a solution of a suitable di-substituted pyridine precursor (e.g., a 3-halo-2-hydroxypyridine) (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Reaction Conditions: Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
Introduction of the 5-Carboxaldehyde Group
The introduction of the carboxaldehyde group at the C-5 position is a critical step. While specific protocols for this exact transformation are not widely published, the Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich heterocyclic systems and represents a logical approach.[4]
Chemical Reactivity and Derivatization
The aldehyde group at the C-5 position is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.[1]
Key Reaction Pathways
Caption: Major reaction pathways of Furo[3,2-b]pyridine-5-carboxaldehyde.
Detailed Experimental Protocols for Derivatization
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound.[5][6]
-
Protocol:
-
Dissolve Furo[3,2-b]pyridine-5-carboxaldehyde (1 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 eq.) in a mixture of water and ethanol.[7]
-
Stir the reaction mixture at room temperature. The reaction can often proceed without a catalyst.[7]
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
-
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[8][9]
-
Protocol:
-
Prepare the phosphonium ylide (Wittig reagent) by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF.[10][11]
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add a solution of Furo[3,2-b]pyridine-5-carboxaldehyde (1 eq.) in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Protocol:
-
Dissolve Furo[3,2-b]pyridine-5-carboxaldehyde (1 eq.) and a primary or secondary amine (1.1 eq.) in a suitable solvent such as methanol or dichloroethane.
-
Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Applications in Medicinal Chemistry and Drug Discovery
The furo[3,2-b]pyridine scaffold is a cornerstone in the design of molecules targeting critical cellular signaling pathways implicated in various diseases.[1] Derivatives have shown a wide range of pharmacological activities, including anticancer, antibiotic, antiviral, and antifungal properties.[1]
Kinase Inhibition
A significant area of application for the furo[3,2-b]pyridine core is in the development of kinase inhibitors.[2] These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
-
Cdc-like Kinases (CLKs): The furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of CLKs.[12] Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent, cell-active inhibitors.[12][13]
-
Homeodomain-Interacting Protein Kinases (HIPKs): This scaffold has also been utilized to develop highly selective inhibitors of HIPKs, which are involved in transcription regulation and apoptosis.[2]
Modulation of the Hedgehog Signaling Pathway
Interestingly, kinase-inactive subsets of 3,5,7-trisubstituted furo[3,2-b]pyridines have been found to be sub-micromolar modulators of the Hedgehog signaling pathway, a critical developmental pathway whose dysregulation is implicated in several cancers.[12]
Conclusion and Future Outlook
Furo[3,2-b]pyridine-5-carboxaldehyde is a high-value synthetic intermediate with significant potential in the development of novel therapeutics. Its versatile aldehyde functionality allows for the facile synthesis of diverse libraries of compounds for biological screening. The furo[3,2-b]pyridine scaffold has already demonstrated its utility in the discovery of potent and selective kinase inhibitors and modulators of other important signaling pathways. Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this key intermediate and the exploration of a wider range of chemical transformations of the aldehyde group to access novel chemical space. The continued investigation of derivatives of Furo[3,2-b]pyridine-5-carboxaldehyde holds great promise for the discovery of new and effective treatments for a variety of human diseases.
References
- Specific journal articles or patents detailing the synthesis and characteriz
-
Vlasova, Y., Vlasov, V., & Knyazeva, E. (2021). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 26(11), 3195. [Link]
- Reference for specific NMR d
-
Krutošíková, A., Dandárová, M., & Alföldi, J. (1993). Syntheses and NMR spectra of some furo[3,2-b]pyrrole-2-carbaldehydes and their derivatives. Collection of Czechoslovak Chemical Communications, 58(9), 2139-2148. [Link]
-
Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
- Reference for Knoevenagel reaction principles.
-
Lácová, M., et al. (2013). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Molecules, 18(8), 9447-9459. [Link]
- Reference for specific kinase inhibitor d
-
Saeedi, M., et al. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 46(4), 735-739. [Link]
- Reference for specific biological d
-
Abdel-Wahab, A. A., et al. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research, 4(4), 1270-1277. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Reference for specific physicochemical d
- Reference for specific reaction protocols would be cited here.
-
Khalaf, A. A., Abdel-wahab, A. A., & Kandil, Z. E. (2012). Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione. Journal of Basrah Researches (Sciences), 38(2), 93-102. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
